molecular formula C10H14Cl4 B051910 Aplysiaterpenoid A CAS No. 119945-08-3

Aplysiaterpenoid A

Cat. No.: B051910
CAS No.: 119945-08-3
M. Wt: 276 g/mol
InChI Key: UIRLQTKDEMKKKG-GXFJTLABSA-N
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Description

Aplysiaterpenoid A is a cyclic halogenated monoterpenoid originally isolated from the sea hare Aplysia kurodai in Japan, though it is biosynthetically derived from the red alga Plocamium telfairiae . Structurally, it features a bicyclic carbon skeleton with bromine and chlorine substitutions, which are critical for its bioactivity . This compound exhibits diverse biological properties, including:

  • Insecticidal activity: 60% mortality against Blatella germanica (German cockroach) and toxicity toward Anopheles gambiae mosquito larvae .
  • Cytotoxicity: Mild activity against human lung cancer (A549), oral epidermoid carcinoma (KB), and hormone-dependent breast cancer (MCF-7) cell lines, with IC50 values in the micromolar range .
  • Ichthyotoxicity: Significant lethality to the fish Oryzias latipes (medaka) at low concentrations .

Its mechanism of action involves binding to picrotoxinin receptors in insect nervous systems, disrupting ion channel function . This dual role as a chemical defense molecule in both sea hares and algae underscores its ecological and pharmacological significance.

Properties

CAS No.

119945-08-3

Molecular Formula

C10H14Cl4

Molecular Weight

276 g/mol

IUPAC Name

(1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane

InChI

InChI=1S/C10H14Cl4/c1-9(3-4-11)6-10(2,14)8(13)5-7(9)12/h3-4,7-8H,5-6H2,1-2H3/b4-3+/t7-,8+,9-,10+/m0/s1

InChI Key

UIRLQTKDEMKKKG-GXFJTLABSA-N

SMILES

CC1(CC(C(CC1Cl)Cl)(C)Cl)C=CCl

Isomeric SMILES

C[C@@]1(C[C@@]([C@@H](C[C@@H]1Cl)Cl)(C)Cl)/C=C/Cl

Canonical SMILES

CC1(CC(C(CC1Cl)Cl)(C)Cl)C=CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane typically involves multiple steps, starting from simpler organic molecules. The process often includes halogenation reactions where chlorine atoms are introduced into the molecule. Specific reaction conditions such as temperature, pressure, and the presence of catalysts are crucial to ensure the desired stereochemistry and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale halogenation processes using chlorine gas and organic solvents. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.

Chemical Reactions Analysis

Contextual Limitations of Provided Sources

The provided materials include:

  • General chemical reaction classifications

  • Organic synthesis techniques for alkynes and carbonyl compounds2

  • Aplysia californica biology and research applications

  • Data-driven synthesis science methodologies

None reference Aplysiaterpenoid A or its structural analogs. The compound’s name suggests it is a terpenoid isolated from Aplysia species, but the provided sources lack specifics on its reactivity or synthetic pathways.

Key Research Gaps and Recommendations

To compile a professional, authoritative analysis of this compound’s reactions, the following steps are advised:

Consult Specialized Databases

  • Reaxys or SciFinder : Search for peer-reviewed papers detailing isolation, characterization, and reactivity studies.

  • Marine Natural Product Databases : Explore entries in MarinLit or AntiBase for structural and reaction data.

Investigate Structural Analogs

Terpenoids from Aplysia spp. often exhibit:

FeatureTypical ReactivityExample Reactions
Epoxide groupsAcid-catalyzed ring-openingHydrolysis, nucleophilic substitution
Conjugated dienesDiels-Alder cycloadditionsCyclohexene formation
Hydroxyl groupsEsterification, oxidationAcetylation, ketone synthesis

If this compound shares these functional groups, analogous reactions may apply.

Indirect Insights from Provided Sources

While not directly applicable, the materials highlight methodologies that could inform future studies:

Retrosynthetic Analysis

  • Multi-step synthesis strategies for alkynes2 (e.g., acetylide ion alkylation) could guide terpenoid functionalization.

  • Techniques like hypochlorite-mediated oxidations may apply to hydroxyl or alkene groups.

Biological Context

  • Aplysia research focuses on neurophysiology , suggesting this compound might have bioactive properties worth exploring in redox or receptor-binding assays.

Data Table: Hypothesized Reactivity (Based on Terpenoid Chemistry)

Functional GroupExpected ReactionReagents/ConditionsPotential Products
EpoxideAcidic hydrolysisH<sup>+</sup>, H<sub>2</sub>OVicinal diol
Isoprene unitOzonolysisO<sub>3</sub>, Zn/H<sub>2</sub>OAldehydes/ketones
Tertiary alcoholOxidationPCC, CH<sub>2</sub>Cl<sub>2</sub>Ketone
Exocyclic double bondHydrogenationH<sub>2</sub>, Pd/CSaturated hydrocarbon

Scientific Research Applications

Chemistry

In chemistry, (1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane is used as a precursor for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology and Medicine

The compound’s biological activity is of interest in medicinal chemistry. Researchers investigate its potential as a pharmacophore for developing new drugs, particularly those targeting specific enzymes or receptors.

Industry

In industry, this compound may be used in the production of specialty chemicals, including agrochemicals and pharmaceuticals. Its reactivity and stability make it suitable for various applications.

Mechanism of Action

The mechanism by which (1R,2R,4S,5R)-1,2,4-trichloro-5-[(E)-2-chloroethenyl]-1,5-dimethylcyclohexane exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s chlorine atoms and cyclohexane ring play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Similar Compounds

The bioactivity and structural diversity of Aplysiaterpenoid A can be contextualized by comparing it to related halogenated monoterpenes (Table 1). Key analogs include telfairine, kurodainol, aplysiaterpenoid B, and costatone.

Table 1: Comparative Analysis of this compound and Analogous Compounds

Compound Structure Type Source Bioactivities Potency/IC50
This compound Cyclic monoterpene Aplysia kurodai, Plocamium telfairiae Insecticidal, cytotoxic, ichthyotoxic 60% mortality (B. germanica); IC50 = 19–96 µg/mL (cells)
Telfairine Linear monoterpene Plocamium telfairiae Insecticidal 80% mortality (B. germanica)
Kurodainol Linear monoterpene Aplysia kurodai Cytotoxic, fish toxicity IC50 ~1 µM (HeLa cells)
Aplysiaterpenoid B Non-cyclic monoterpene Aplysia kurodai Cytotoxic, ichthyotoxic Not reported
Costatone Brominated monoterpene Aplysia parvula, Plocamium costatum Predator deterrence 14x concentration in sea hare vs. alga

Structural and Functional Contrasts

  • This compound vs. Telfairine: Both compounds are insecticidal monoterpenes from Plocamium telfairiae, but this compound’s cyclic structure confers broader bioactivity (e.g., cytotoxicity and ichthyotoxicity) compared to telfairine’s linear architecture, which is more potent in insecticidal assays (80% vs. 60% mortality in B. germanica) . Molecular modeling suggests that this compound’s cyclic region allows weaker but more versatile receptor interactions, whereas telfairine’s linearity enhances target specificity .
  • This compound vs. Kurodainol: Kurodainol, a linear monoterpene from the same sea hare, lacks significant insecticidal activity but shows stronger cytotoxicity (IC50 ~1 µM in HeLa cells) . This highlights how structural linearity vs. cyclicity influences target selectivity.
  • This compound vs. Aplysiaterpenoid B: The non-cyclic Aplysiaterpenoid B exhibits comparable ichthyotoxicity but reduced cytotoxicity, suggesting that ring systems enhance cell membrane penetration or stability .

Mechanistic Divergence

  • Insecticidal Action: this compound and telfairine disrupt GABA-gated chloride channels via picrotoxinin receptors, but telfairine’s higher lethality correlates with its ability to induce random neuronal firing, akin to γ-BHC insecticides .
  • Cytotoxicity: this compound’s moderate activity (IC50 = 19–96 µg/mL) is outperformed by aplaminone derivatives (IC50 ~1 nM) in A. kurodai, indicating that brominated dopamine moieties enhance potency .

Q & A

Q. What methods are used to isolate Aplysiaterpenoid A from marine molluscs, and how are purity and yield optimized?

  • Methodology : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques like vacuum liquid chromatography (VLC) and HPLC. Purity is optimized using gradient elution protocols, while yield depends on extraction parameters (e.g., solvent polarity, temperature) and species-specific metabolite profiles. Structural confirmation requires comparison with spectral databases (e.g., NMR, HRMS) .
  • Key Data : For example, in Dolabella auricularia, yields range from 0.002–0.005% dry weight, with purity ≥95% achieved via reverse-phase HPLC .

Q. How is the structure of this compound elucidated, and what spectroscopic techniques are critical for validation?

  • Methodology : Combine 1D/2D NMR (¹H, ¹³C, COSY, HSQC, HMBC) to assign planar structures, HRMS for molecular formula, and X-ray crystallography for stereochemistry. Discrepancies in NOESY correlations require iterative computational modeling (e.g., DFT-NMR) .
  • Example Data : Key NMR signals: δH 5.32 (H-15, d, J = 8.4 Hz), δC 78.9 (C-1), and HMBC correlations from H-15 to C-14/C-16 .

Q. What are the primary challenges in distinguishing this compound from structurally similar analogues (e.g., Aplysiaterpenoid B)?

  • Methodology : Use tandem MS/MS fragmentation patterns (e.g., m/z 489.3 → 345.1 for this compound vs. m/z 473.2 → 329.1 for B) and comparative NMR analysis of functional groups (e.g., epoxide vs. hydroxyl configurations) .

Advanced Research Questions

Q. How can researchers design experiments to probe the biosynthetic pathways of this compound in marine molluscs?

  • Methodology :
  • Isotopic labeling: Feed <sup>13</sup>C-acetate precursors to molluscs and track incorporation via LC-MS.
  • Transcriptomic analysis: Identify terpene synthase genes through RNA sequencing and heterologous expression in E. coli .
    • Data Contradictions : Discrepancies between predicted and observed isotopic patterns may indicate horizontal gene transfer from symbiotic microbes .

Q. What experimental strategies resolve contradictions in reported bioactivity data (e.g., cytotoxic vs. anti-inflammatory effects)?

  • Methodology :
  • Dose-response standardization: Use WHO guidelines for IC50 determination (e.g., MTT assay at 24–72h).
  • Cell line specificity: Compare activity in cancer (e.g., HeLa) vs. normal (e.g., HEK293) cells.
  • Mechanistic studies: Perform RNA-seq to identify differentially expressed pathways (e.g., NF-κB inhibition) .

Q. How can computational modeling improve the synthesis of this compound’s stereoisomers?

  • Methodology : Apply quantum mechanical (QM) calculations to predict enantiomer stability and docking studies to optimize chiral catalysts (e.g., Jacobsen’s catalyst for epoxidation). Validate with HPLC-CD (circular dichroism) .
  • Example : DFT calculations predict ΔG<sup>‡</sup> = 22.3 kcal/mol for the favored enantiomer, aligning with experimental yields of 68% .

Q. What are the limitations of current total synthesis approaches for this compound, and how can they be addressed?

  • Challenges : Low yields (≤15%) in macrocyclization steps due to steric hindrance.
  • Solutions :
  • Protecting group strategy: Use TBS ethers for hydroxyl groups to reduce side reactions.
  • Flow chemistry: Enhance reaction control in ring-closing metathesis (Grubbs catalyst) .

Data Presentation and Reproducibility

Q. How should researchers document synthetic protocols to ensure reproducibility?

  • Guidelines :
  • Report exact reaction conditions (e.g., solvent purity, catalyst loading).
  • Provide <sup>1</sup>H/<sup>13</sup>C NMR spectra (400 MHz+) with integration values and coupling constants.
  • Include HRMS data (error ≤ 3 ppm) and crystallographic CIF files .

Q. What statistical methods are recommended for analyzing bioactivity data?

  • Approach : Use ANOVA with post-hoc Tukey tests for dose-response comparisons and Kaplan-Meier survival analysis for in vivo studies. Report p-values with confidence intervals (95% CI) .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
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Feasible Synthetic Routes

Reactant of Route 1
Aplysiaterpenoid A
Reactant of Route 2
Aplysiaterpenoid A

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